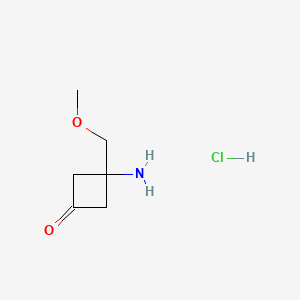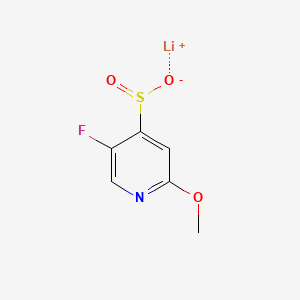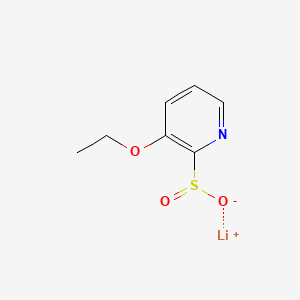
lithium(1+) ion 3-ethoxypyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound consists of a lithium ion paired with a 3-ethoxypyridine-2-sulfinate anion. The presence of both lithium and sulfinate groups in the molecule makes it a potential candidate for applications in electrochemistry, particularly in lithium-ion batteries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-ethoxypyridine-2-sulfinate typically involves the reaction of 3-ethoxypyridine-2-sulfinic acid with a lithium-containing reagent. One common method is to react 3-ethoxypyridine-2-sulfinic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:
3-ethoxypyridine-2-sulfinic acid+LiOH→lithium(1+) ion 3-ethoxypyridine-2-sulfinate+H2O
The reaction is typically carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could involve the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
化学反应分析
Types of Reactions
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-ethoxypyridine-2-sulfonate
Reduction: 3-ethoxypyridine-2-sulfide
Substitution: Products depend on the nucleophile used, e.g., 3-amino-pyridine-2-sulfinate if an amine is used.
科学研究应用
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: Potential use in biochemical assays where sulfinate groups are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials for lithium-ion batteries, where it can act as an electrolyte additive to improve battery performance and safety.
作用机制
The mechanism by which lithium(1+) ion 3-ethoxypyridine-2-sulfinate exerts its effects depends on its application. In lithium-ion batteries, the compound acts as an electrolyte additive, enhancing the stability and performance of the battery. The lithium ion facilitates the transport of charge within the battery, while the sulfinate group helps in forming a stable solid-electrolyte interphase (SEI) on the electrode surfaces, preventing degradation and improving battery life.
相似化合物的比较
Similar Compounds
Lithium bis(fluorosulfonyl)amide (LiFSA): Another lithium salt used in battery electrolytes.
Lithium trifluoromethanesulfonate (LiOTf): Commonly used in organic synthesis and as an electrolyte in batteries.
Lithium ethyl sulfate (LiEtSO₄): Used in various electrochemical applications.
Uniqueness
Lithium(1+) ion 3-ethoxypyridine-2-sulfinate is unique due to the presence of the ethoxypyridine moiety, which can provide additional stability and functionality compared to other lithium salts. This uniqueness makes it particularly valuable in applications where both lithium ion conductivity and chemical stability are crucial, such as in advanced lithium-ion batteries.
属性
IUPAC Name |
lithium;3-ethoxypyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-2-11-6-4-3-5-8-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERARFDAOLQHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOC1=C(N=CC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)
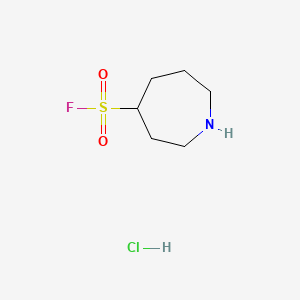
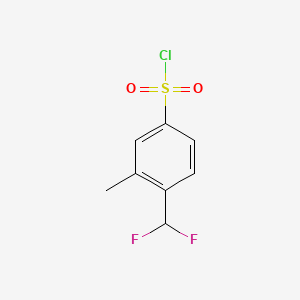
![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)
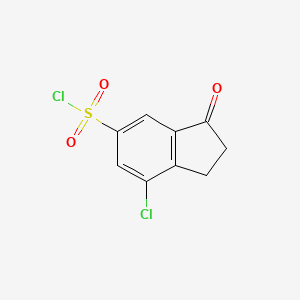
![potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide](/img/structure/B6606574.png)
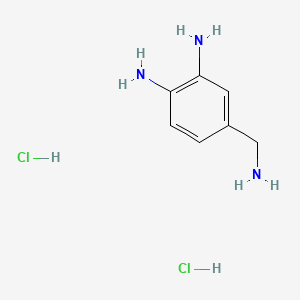
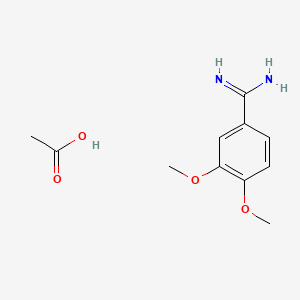
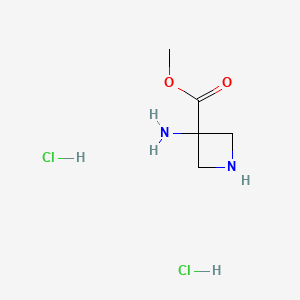
![tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate](/img/structure/B6606592.png)
